

A Head-to-Head Comparison of AZD0095 and Other Glycolysis Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism, targeting glycolysis has emerged as a promising therapeutic strategy. Many tumor cells exhibit a heightened reliance on this pathway for energy production and biosynthetic precursors, a phenomenon known as the Warburg effect. This dependency creates a therapeutic window for inhibitors that can disrupt various stages of glycolysis. This guide provides a detailed, data-supported comparison of **AZD0095**, a selective Monocarboxylate Transporter 4 (MCT4) inhibitor, with other agents targeting glycolysis, including other MCT inhibitors and compounds acting on different enzymatic steps of the glycolytic pathway.

Introduction to AZD0095 and Glycolysis Inhibition

AZD0095 is a potent and selective inhibitor of MCT4, a key transporter responsible for the efflux of lactate, the end product of aerobic glycolysis, from cancer cells.[1][2][3] By blocking lactate export, **AZD0095** aims to induce intracellular acidification and disrupt the metabolic symbiosis within the tumor microenvironment, ultimately leading to cancer cell death. While not a direct inhibitor of a glycolytic enzyme, its action targets a crucial consequence of high glycolytic rates in cancer.

This guide will compare **AZD0095** with other inhibitors categorized by their target within the broader context of glycolysis inhibition:

Other Monocarboxylate Transporter (MCT) Inhibitors:



- AZD3965: A selective MCT1 inhibitor.[4][5][6][7][8][9][10]
- VB124: A selective MCT4 inhibitor.[11]
- MSC-4381: A selective MCT4 inhibitor.[12][13]
- Syrosingopine: A dual MCT1/MCT4 inhibitor.[14][15][16][17]
- · Direct Glycolysis Pathway Inhibitors:
 - 2-Deoxy-D-Glucose (2-DG): A glucose analog that inhibits hexokinase.
 - Dichloroacetate (DCA): An inhibitor of pyruvate dehydrogenase kinase (PDK).[18][19][20]
 [21][22]
 - Lonidamine: An agent with multiple targets, including inhibition of mitochondrial respiration and glycolysis.[23][24][25][26][27]

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of **AZD0095** and its comparators.

Table 1: In Vitro Potency of MCT Inhibitors



Inhibitor	Target(s)	Cell Line	Assay Type	IC50 / GI50	Citation(s)
AZD0095	MCT4	NCI-H358	Cell Proliferation	26 nM	[21]
Various	Cellular Activity	1-3 nM	[1][28]		
AZD3965	MCT1	Raji, SU- DHL-10, WSU-DLCL-2	Cell Growth	<100 nM	[8][9]
DLBCL and BL cell lines	Cell Proliferation	3-39 nM	[10]		
VB124	MCT4	MDA-MB-231	Lactate Efflux	8.6 nM	[11]
MDA-MB-231	Lactate Import	19 nM	[11]		
MSC-4381	MCT4	MDA-MB-231	Lactate Efflux	1 nM	[12]
MDA-MB-231	-	77 nM	[13]		
Syrosingopin e	MCT1/MCT4	HAP1	-	2500 nM (MCT1), 40 nM (MCT4)	[14]
Promyelocyti c leukemia	Cell Viability (with Metformin)	IC50 shift from 30 mM to ~2 mM Metformin	[15]		

Table 2: In Vitro Potency of Other Glycolysis Inhibitors



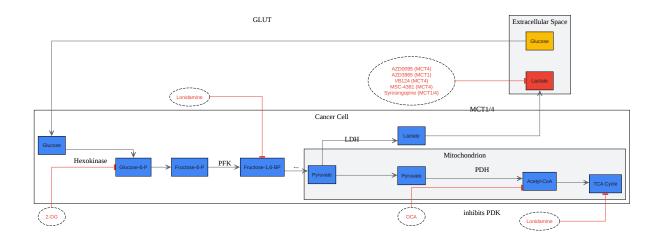
Inhibitor	Target	Cell Line(s)	Assay Type	IC50	Citation(s)
2-Deoxy-D- Glucose (2- DG)	Hexokinase	Various	Varies	mM range	
Dichloroaceta te (DCA)	PDK	A549, LNM35	Cell Viability (48h)	~25 mM	[19]
LLC/R9	Cell Viability (24h)	50.8 ± 7.6 mM	[20]		
HGG stem cells	Cell Viability	15-40 mM	[18]	_	
Lonidamine	Multiple	A549	Cell Survival	280 μΜ	[26]
MCF-7	Cell Viability (24h)	~170 μM	[24]		
HCT-116, HepG2	Cell Growth	~22 µM	[23]	_	

Table 3: Selectivity of MCT Inhibitors

Inhibitor	Primary Target	Selectivity	Citation(s)
AZD0095	MCT4	>1000-fold over MCT1	[1][2][3][28]
AZD3965	MCT1	~6 to 10-fold over MCT2; no activity on MCT3/4	[4][5][6]
VB124	MCT4	Highly selective over MCT1	[11]

Signaling Pathways and Experimental Workflows

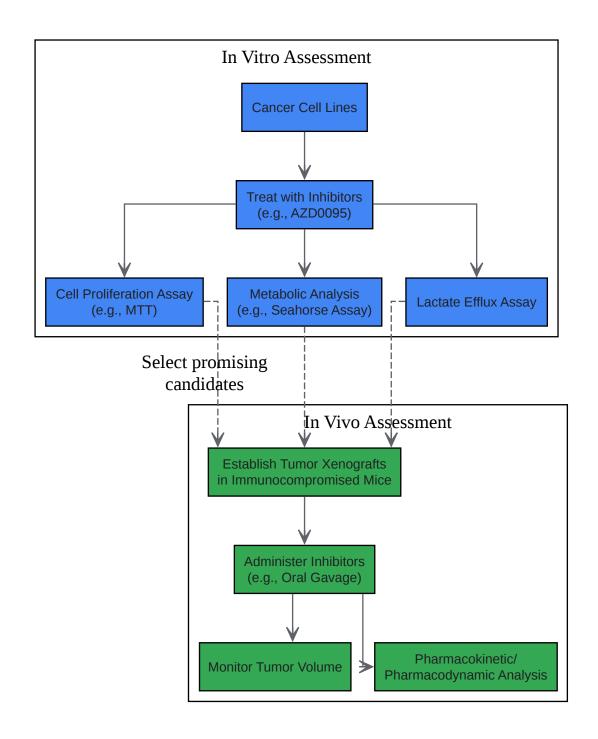




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Caption: Glycolytic pathway and points of inhibition.





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Caption: General experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols Cell Proliferation Assay (MTT Assay)



This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

· Cell Seeding:

- Harvest and count cells.
- \circ Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 μ L of culture medium.
- Include control wells with medium only for background measurement.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

Compound Treatment:

- Prepare serial dilutions of the test compounds (e.g., AZD0095) in culture medium.
- \circ Remove the medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations.
- Include vehicle control wells (e.g., DMSO).
- Incubate for the desired treatment period (e.g., 72 hours).

MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[29]
- Add 10 μL of the MTT stock solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

Solubilization of Formazan:



- Add 100 μL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[30]
- Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.[29] A
 reference wavelength of 630 nm can be used to reduce background noise.
 - Subtract the background absorbance from all readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

Lactate Efflux Assay

This assay measures the rate at which cells export lactate, a key function of MCTs.

- Cell Culture and Treatment:
 - Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
 - Pre-treat the cells with the MCT inhibitor (e.g., AZD0095) or vehicle control for a specified time (e.g., 1-24 hours).
- Lactate Efflux Measurement:
 - Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES).
 - Incubate the cells with a buffer containing a known concentration of a labeled lactate substrate (e.g., 14C-L-lactate).
 - At various time points, collect aliquots of the extracellular medium.
 - Alternatively, after a defined incubation period, lyse the cells to measure intracellular lactate accumulation.
- Quantification:



- Measure the amount of labeled lactate in the collected medium or cell lysates using a scintillation counter.
- The rate of lactate efflux can be calculated from the increase in extracellular labeled lactate over time.
- Alternatively, the inhibition of lactate efflux can be inferred from the increase in intracellular lactate concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a glycolysis inhibitor in a mouse model.

- Cell Preparation and Implantation:
 - Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).
 - Subcutaneously inject a defined number of cells (e.g., 2-5 million) into the flank of immunocompromised mice (e.g., nude or NSG mice).[31]
- Tumor Growth and Randomization:
 - Monitor the mice for tumor formation.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[32]
- Drug Administration:
 - Prepare the inhibitor formulation for the appropriate route of administration (e.g., oral gavage for AZD0095).
 - Administer the drug to the treatment group according to the predetermined dose and schedule (e.g., daily or twice daily).[21]
 - Administer the vehicle to the control group.



- · Monitoring and Endpoint:
 - Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
 - Monitor the body weight and overall health of the mice.
 - The study may be concluded when tumors in the control group reach a predetermined size, or at a specified time point.
- Data Analysis:
 - Compare the tumor growth rates between the treatment and control groups.
 - At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

AZD0095 represents a highly potent and selective approach to targeting cancer metabolism by inhibiting MCT4-mediated lactate efflux. Its high selectivity for MCT4 over MCT1 suggests a potential for a favorable therapeutic window. Head-to-head comparisons with other MCT inhibitors and direct glycolysis inhibitors are crucial for defining its unique therapeutic potential. The preclinical data gathered to date for **AZD0095** and its comparators underscore the promise of targeting glycolysis in cancer therapy. Further investigations, including clinical trials for **AZD0095**, will be essential to fully elucidate its efficacy and safety profile in patients. This guide provides a foundational comparison to aid researchers in the strategic development and evaluation of novel anti-cancer therapies targeting metabolic vulnerabilities.

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References



- 1. researchgate.net [researchgate.net]
- 2. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma | Haematologica [haematologica.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. "Investigating Metformin & Syrosingopine's Synthetic Lethality in PC3 &" by Sophia V. Medeiros [pearl.plymouth.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Impact of Sodium Dichloroacetate Alone and in Combination Therapies on Lung Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro cytotoxicity of combinations of dichloroacetate with anticancer platinum compounds PMC [pmc.ncbi.nlm.nih.gov]
- 22. dcaguide.org [dcaguide.org]
- 23. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]



- 24. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. selleckchem.com [selleckchem.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. researchhub.com [researchhub.com]
- 31. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 32. tumor.informatics.jax.org [tumor.informatics.jax.org]
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